
1-(Furan-2-ylmethyl)-3-(4-methoxyphenethyl)-1-(pyridin-2-ylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Furan-2-ylmethyl)-3-(4-methoxyphenethyl)-1-(pyridin-2-ylmethyl)urea, also known as FMPP, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of pharmacology.
作用機序
The exact mechanism of action of 1-(Furan-2-ylmethyl)-3-(4-methoxyphenethyl)-1-(pyridin-2-ylmethyl)urea is not fully understood, but it is believed to act as a partial agonist at serotonin and dopamine receptors. This means that it can bind to these receptors and activate them to a certain extent, but not as strongly as a full agonist would. This partial activation may lead to a different pattern of neurotransmitter release and contribute to the unique effects of 1-(Furan-2-ylmethyl)-3-(4-methoxyphenethyl)-1-(pyridin-2-ylmethyl)urea.
Biochemical and Physiological Effects
Studies have shown that 1-(Furan-2-ylmethyl)-3-(4-methoxyphenethyl)-1-(pyridin-2-ylmethyl)urea can induce changes in behavior and physiology in animal models. It has been found to increase locomotor activity, decrease anxiety-like behavior, and enhance the rewarding effects of drugs of abuse. 1-(Furan-2-ylmethyl)-3-(4-methoxyphenethyl)-1-(pyridin-2-ylmethyl)urea has also been shown to alter levels of neurotransmitters such as serotonin and dopamine in the brain.
実験室実験の利点と制限
1-(Furan-2-ylmethyl)-3-(4-methoxyphenethyl)-1-(pyridin-2-ylmethyl)urea has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a high affinity for certain receptors in the brain. However, there are also limitations to its use. 1-(Furan-2-ylmethyl)-3-(4-methoxyphenethyl)-1-(pyridin-2-ylmethyl)urea has not been extensively studied in humans, and its effects may differ from those observed in animal models. Additionally, its partial agonist activity may make it difficult to interpret results from experiments.
将来の方向性
There are several potential directions for future research on 1-(Furan-2-ylmethyl)-3-(4-methoxyphenethyl)-1-(pyridin-2-ylmethyl)urea. One area of interest is its potential use as a treatment for psychiatric disorders such as depression and anxiety. Another area of interest is its role in addiction and substance abuse, as it has been shown to enhance the rewarding effects of drugs of abuse. Further studies are needed to fully understand the mechanism of action of 1-(Furan-2-ylmethyl)-3-(4-methoxyphenethyl)-1-(pyridin-2-ylmethyl)urea and its potential therapeutic applications.
合成法
1-(Furan-2-ylmethyl)-3-(4-methoxyphenethyl)-1-(pyridin-2-ylmethyl)urea can be synthesized through a multi-step process involving the reaction of furfural with 4-methoxyphenethylamine, followed by the reaction of the resulting intermediate with pyridine-2-carboxaldehyde and urea. The final product is obtained after purification through column chromatography.
科学的研究の応用
1-(Furan-2-ylmethyl)-3-(4-methoxyphenethyl)-1-(pyridin-2-ylmethyl)urea has been studied for its potential use as a pharmaceutical drug due to its ability to bind to certain receptors in the brain. It has been shown to have an affinity for serotonin receptors, which are involved in regulating mood, appetite, and sleep. 1-(Furan-2-ylmethyl)-3-(4-methoxyphenethyl)-1-(pyridin-2-ylmethyl)urea has also been found to have an affinity for dopamine receptors, which are involved in regulating movement, motivation, and reward.
特性
IUPAC Name |
1-(furan-2-ylmethyl)-3-[2-(4-methoxyphenyl)ethyl]-1-(pyridin-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-26-19-9-7-17(8-10-19)11-13-23-21(25)24(16-20-6-4-14-27-20)15-18-5-2-3-12-22-18/h2-10,12,14H,11,13,15-16H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXJGIAAYKDRKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)N(CC2=CC=CC=N2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

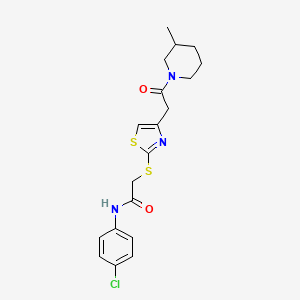
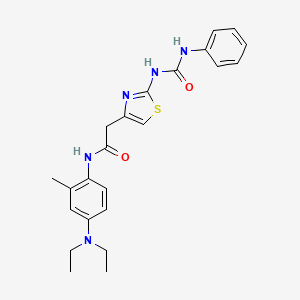
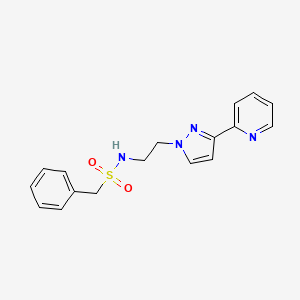


![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B2770288.png)
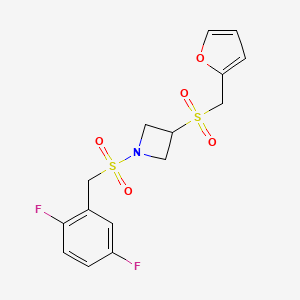
![(E)-3-(2,5-dioxopyrrolidin-1-yl)-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzohydrazide](/img/structure/B2770290.png)
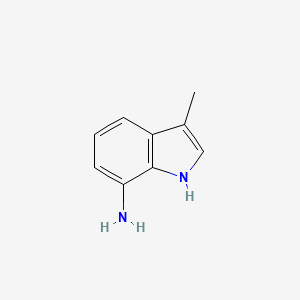

![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2770296.png)
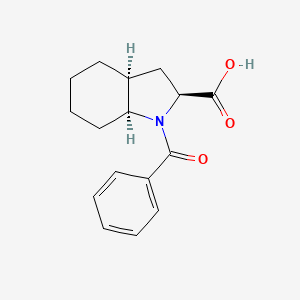
![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide](/img/structure/B2770299.png)
![3-(4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)propanamide](/img/structure/B2770300.png)